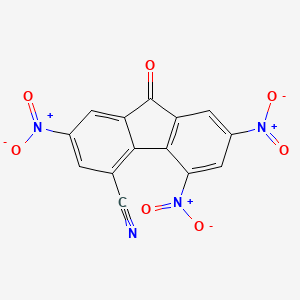
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core, substituted with nitro groups and a carbonitrile group, making it a subject of interest for researchers in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and cyanide sources for the carbonitrile group introduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Substitution: The nitro groups and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, amino derivatives, and other functionalized fluorene compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound could potentially be explored for their biological activity, including as potential pharmaceuticals or biochemical probes.
Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- largely depends on its chemical reactivity. The nitro groups can participate in electron transfer reactions, while the carbonitrile group can act as a nucleophile or electrophile in various chemical processes. The molecular targets and pathways involved would be specific to the particular application or reaction being studied.
Comparaison Avec Des Composés Similaires
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Comparison: Compared to these similar compounds, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is unique due to the presence of the carbonitrile group, which imparts different chemical reactivity and potential applications. The nitro groups in all these compounds contribute to their electron-withdrawing properties, but the specific functional groups attached to the fluorene core can significantly alter their chemical behavior and applications.
Propriétés
Numéro CAS |
65593-05-7 |
|---|---|
Formule moléculaire |
C14H4N4O7 |
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
2,5,7-trinitro-9-oxofluorene-4-carbonitrile |
InChI |
InChI=1S/C14H4N4O7/c15-5-6-1-7(16(20)21)2-9-12(6)13-10(14(9)19)3-8(17(22)23)4-11(13)18(24)25/h1-4H |
Clé InChI |
VACRFOXSSUZRGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C#N)C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


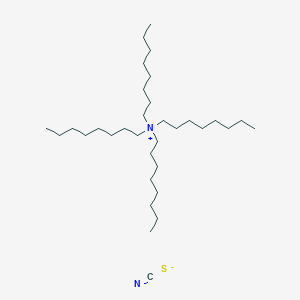
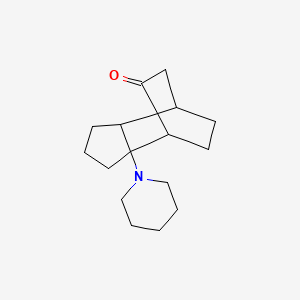
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
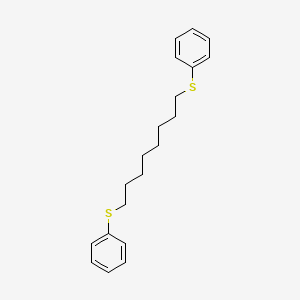
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
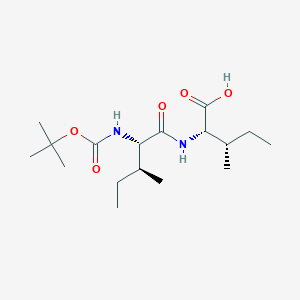


![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
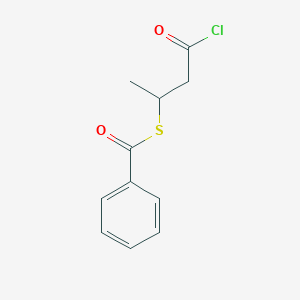
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
